molecular formula C9H12S3 B7461630 4-Cyclohexyl-1,3-dithiol-2-thione

4-Cyclohexyl-1,3-dithiol-2-thione

Cat. No. B7461630
M. Wt: 216.4 g/mol
InChI Key: GLQWJCWXECXISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexyl-1,3-dithiol-2-thione (CDTT) is a sulfur-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. CDTT is a cyclic dithiocarbamate derivative that is synthesized from cyclohexylamine and carbon disulfide.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1,3-dithiol-2-thione is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of cysteine and methionine. 4-Cyclohexyl-1,3-dithiol-2-thione has also been shown to have antioxidant properties, which may contribute to its activity as a fungicide and pesticide.
Biochemical and Physiological Effects:
4-Cyclohexyl-1,3-dithiol-2-thione has been shown to have various biochemical and physiological effects. In animal studies, 4-Cyclohexyl-1,3-dithiol-2-thione has been shown to have anti-inflammatory and analgesic effects. Additionally, 4-Cyclohexyl-1,3-dithiol-2-thione has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-Cyclohexyl-1,3-dithiol-2-thione is its broad-spectrum activity against various plant pathogens. Additionally, 4-Cyclohexyl-1,3-dithiol-2-thione is relatively inexpensive and easy to synthesize. However, 4-Cyclohexyl-1,3-dithiol-2-thione has limited solubility in water, which may limit its applications in certain lab experiments.

Future Directions

There are several future directions for the research and development of 4-Cyclohexyl-1,3-dithiol-2-thione. One potential direction is the synthesis of 4-Cyclohexyl-1,3-dithiol-2-thione derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 4-Cyclohexyl-1,3-dithiol-2-thione and its potential applications in medicine, agriculture, and material science. Finally, the development of 4-Cyclohexyl-1,3-dithiol-2-thione-based formulations for use in commercial products such as fungicides and pesticides may have significant economic and environmental impacts.

Synthesis Methods

4-Cyclohexyl-1,3-dithiol-2-thione can be synthesized through the reaction between cyclohexylamine and carbon disulfide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform, ethyl acetate, and benzene.

Scientific Research Applications

4-Cyclohexyl-1,3-dithiol-2-thione has shown promising results in various scientific research applications. One of the most significant applications of 4-Cyclohexyl-1,3-dithiol-2-thione is its use as a fungicide and pesticide in agriculture. 4-Cyclohexyl-1,3-dithiol-2-thione has been shown to have broad-spectrum activity against various plant pathogens, including fungi, bacteria, and viruses. Additionally, 4-Cyclohexyl-1,3-dithiol-2-thione has been used as a chelating agent in metal extraction and purification processes.

properties

IUPAC Name

4-cyclohexyl-1,3-dithiole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQWJCWXECXISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexyl-1,3-dithiole-2-thione

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